Product packaging for 2-Naphthylmethylzinc bromide(Cat. No.:)

2-Naphthylmethylzinc bromide

Cat. No.: B8282390
M. Wt: 286.5 g/mol
InChI Key: RZWMNWMGKBGIQX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Evolution of Organozinc Chemistry in Carbon-Carbon Bond Formation

The formation of carbon-carbon (C-C) bonds is the cornerstone of organic synthesis, enabling the assembly of simple precursors into complex molecular frameworks. nih.gov Organozinc reagents have become indispensable tools for this purpose. sigmaaldrich.com Their evolution from mere chemical curiosities to powerful synthetic reagents can be attributed to several key developments.

One of the most significant milestones was the advent of transition metal-catalyzed cross-coupling reactions. The Negishi coupling, which employs a palladium or nickel catalyst to couple an organozinc compound with an organic halide, stands as a powerful method for creating C-C bonds. wikipedia.org This reaction's scope is broad, accommodating various organic fragments, including those with sensitive functional groups. wikipedia.orgresearchgate.net

Furthermore, the development of methods for preparing highly functionalized organozinc reagents has greatly expanded their utility. d-nb.info Modern techniques allow for the synthesis of organozinc compounds containing a wide array of functional groups that would be incompatible with more reactive organometallic reagents. acs.org This tolerance is a direct result of the more covalent and less reactive nature of the carbon-zinc bond compared to the more ionic bonds found in organolithium and Grignard reagents. d-nb.infoacs.org

Significance of Organozinc Halides as Advanced Synthetic Intermediates

Organozinc halides, with the general formula RZnX (where R is an organic group and X is a halogen), represent a particularly important class of organozinc reagents. sigmaaldrich.com Their significance stems from a balance of reactivity and stability, making them ideal intermediates in multi-step syntheses.

A key advantage of organozinc halides is their ability to be prepared directly from organic halides and zinc metal, often under mild conditions. sigmaaldrich.com The reactivity and stability of these reagents can be influenced by the method of their preparation. sigmaaldrich.com For instance, the use of highly activated "Rieke Zinc" allows for the direct reaction of zinc metal with a wider range of organic bromides and chlorides, a process not feasible with standard zinc. sigmaaldrich.com

The functional group tolerance of organozinc halides is a major asset in modern synthesis. acs.orgresearchgate.net They can be used in the presence of esters, nitriles, and other functionalities that would be attacked by more nucleophilic organometallics. bohrium.com This chemoselectivity allows for more efficient synthetic routes by reducing the need for protecting groups. researchgate.net Furthermore, organozinc halides can be transmetalated to other metals, such as copper or palladium, to generate more reactive species in situ for specific coupling reactions. researchgate.net

Contextualization of 2-Naphthylmethylzinc Bromide in Complex Chemical Synthesis

This compound, a specific organozinc halide, serves as an excellent example of the practical application of these reagents in the synthesis of complex molecules. Its structure incorporates a naphthylmethyl group, a bulky and aromatic fragment that can be introduced into target molecules to modify their steric and electronic properties.

This reagent is typically used in palladium-catalyzed cross-coupling reactions to introduce the 2-naphthylmethyl moiety. For instance, it has been employed in the synthesis of 4-(5,6-dimethoxy-2-(naphthalen-2-ylmethyl)pyridin-3-yl)benzonitrile from 4-(2-bromo-5,6-dimethoxypyridin-3-yl)benzonitrile. sigmaaldrich.com This transformation highlights the ability of this compound to participate in the construction of highly substituted heterocyclic systems, which are common motifs in medicinal chemistry.

Another documented application is in the synthesis of (E)-stilbene derivatives, such as (2,2′-[1,4-phenylenedi-(1E)-2,1-ethenediyl]bis[naphthalene]), from 1,4-benzenedicarboxaldehyde. sigmaaldrich.com This reaction demonstrates the utility of this compound in forming new carbon-carbon double bonds, leading to the creation of conjugated systems with potential applications in materials science.

The properties and identifiers of this compound are summarized in the table below.

PropertyValue
IUPAC Name bromozinc(1+);2-methanidylnaphthalene nih.gov
CAS Number 152329-44-7 sigmaaldrich.com
Molecular Formula C11H9BrZn nih.gov
Molecular Weight 286.48 g/mol sigmaaldrich.com
Form Typically supplied as a 0.5 M solution in tetrahydrofuran (B95107) (THF) sigmaaldrich.comsigmaaldrich.com
Storage Temperature 2-8°C sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9BrZn B8282390 2-Naphthylmethylzinc bromide

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9BrZn

Molecular Weight

286.5 g/mol

IUPAC Name

zinc;2-methanidylnaphthalene;bromide

InChI

InChI=1S/C11H9.BrH.Zn/c1-9-6-7-10-4-2-3-5-11(10)8-9;;/h2-8H,1H2;1H;/q-1;;+2/p-1

InChI Key

RZWMNWMGKBGIQX-UHFFFAOYSA-M

Canonical SMILES

[CH2-]C1=CC2=CC=CC=C2C=C1.[Zn+2].[Br-]

Origin of Product

United States

Synthetic Methodologies for the Preparation of 2 Naphthylmethylzinc Bromide

Direct Preparation from Halogenated Precursors

The most common and direct route to 2-Naphthylmethylzinc bromide involves the reaction of 2-naphthylmethyl bromide with zinc metal. acs.org This method falls under the broader category of oxidative zincation. jst.go.jp

The fundamental reaction for the synthesis of this compound is the direct insertion of zinc into the carbon-bromine bond of 2-(bromomethyl)naphthalene. acs.orgnih.gov This reaction, typically performed under an inert atmosphere using standard Schlenk techniques, yields the desired organozinc halide. rsc.org The process involves the oxidative addition of zinc metal to the organic halide, forming the R-Zn-X species. acs.org

The general scheme for this reaction is as follows: C₁₀H₇CH₂Br + Zn → C₁₀H₇CH₂ZnBr

This reagent is often prepared and used in situ or sold as a commercially available solution, typically at a 0.5 M concentration in tetrahydrofuran (B95107) (THF). sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

The efficiency and success of the zinc insertion reaction are highly dependent on the reaction conditions, including the activation of the zinc metal and the choice of solvent.

Solvent Systems: Tetrahydrofuran (THF) is the most commonly used solvent for the preparation and stabilization of this compound. sigmaaldrich.comsigmaaldrich.comorganic-chemistry.org Polar aprotic solvents like THF are crucial for efficiently synthesizing organozinc reagents. nih.gov The use of 2-Methyltetrahydrofuran (2-MeTHF) has also been explored as a greener alternative solvent in various organometallic reactions, offering advantages in work-up procedures due to its lower water solubility. d-nb.info

Activation Methods and Additives: The reaction between zinc metal and organic halides can be sluggish. nih.gov Therefore, activation of the zinc is often necessary. Early methods involved washing the zinc with acid to purify the surface. nih.gov More modern and widely used methods involve chemical activation.

A significant breakthrough in the synthesis of functionalized organozinc reagents was the use of lithium chloride (LiCl) as an additive. organic-chemistry.orguni-muenchen.de The presence of LiCl in THF greatly facilitates the insertion of zinc dust into organic bromides and iodides, often allowing the reaction to proceed at room temperature with high yields. organic-chemistry.orgbeilstein-journals.org The LiCl is believed to prevent the organozinc product from passivating the metal surface by forming a soluble complex (RZnX·LiCl), thus allowing the reaction to proceed continuously. organic-chemistry.orgnih.gov

The table below summarizes the optimization of reaction conditions for the synthesis of organozinc reagents via direct zinc insertion.

ParameterConditionEffect on ReactionReference
SolventTetrahydrofuran (THF)Standard solvent, effectively solubilizes and stabilizes the organozinc reagent. organic-chemistry.orgnih.gov
Polar Aprotic Solvents (e.g., DMF, DMSO)Can also be effective but may complicate purification. nih.govresearchgate.net
Activating AgentNone (Unactivated Zinc)Reaction is often slow and inefficient. nih.gov
Lithium Chloride (LiCl)Significantly accelerates the reaction, improves yields, and enhances functional group tolerance. Forms a soluble complex. organic-chemistry.orgnih.govbeilstein-journals.org
Temperature25–50 °CWith LiCl activation, the reaction often proceeds efficiently at room or slightly elevated temperatures. organic-chemistry.org

Comparative Analysis of Alternative Preparative Routes for Organozinc Reagents

While direct insertion is common for this compound, other methods exist for preparing organozinc reagents in general. A comparative analysis highlights the advantages of the direct insertion method for this specific compound.

Preparative RouteDescriptionAdvantagesDisadvantagesReference
Direct Oxidative Zincation Direct reaction of an organic halide (R-X) with zinc metal. This is the primary method for this compound.Atom-economical, straightforward, and avoids the use of highly reactive organometallic precursors.Requires activation of zinc; can be sluggish for less reactive halides. acs.orgjst.go.jp
Transmetalation Reaction of a more reactive organometallic compound (e.g., organolithium or Grignard reagent) with a zinc salt (e.g., ZnCl₂).Highly versatile and reliable for a wide range of organozinc compounds.Requires pre-formation of a highly reactive organometallic, which limits functional group tolerance. jst.go.jpd-nb.info
Halogen-Zinc Exchange Reaction of an organic halide with a pre-formed organozinc reagent, often requiring a catalyst.Useful for preparing functionalized organozincs that are difficult to access directly.Not as direct as insertion; requires a stoichiometric amount of another organozinc reagent. jst.go.jpnptel.ac.in

For benzylic systems like 2-naphthylmethyl, direct zinc insertion is particularly suitable due to the reactivity of the benzylic C-Br bond. The use of LiCl-mediated insertion further enhances its utility by tolerating a wider array of functional groups, a feature that is often a limitation in the transmetalation routes involving organolithium or Grignard precursors. organic-chemistry.orgd-nb.info

Scalable Production Methods and Considerations in Industrial Synthesis

The transition from laboratory-scale synthesis to industrial production of organozinc reagents like this compound requires robust and scalable methods. Continuous flow chemistry has emerged as a highly effective approach for the safe and efficient large-scale production of organometallic compounds. acs.orgacs.org

Continuous Flow Synthesis: The synthesis of organozinc reagents can be performed in continuous flow reactors, where a solution of the organic halide is passed through a heated column packed with zinc turnings. acs.org This methodology offers several advantages over traditional batch processing:

Enhanced Safety: The small reaction volume at any given time minimizes risks associated with exothermic reactions.

Efficient Heat Transfer: Flow reactors provide a high surface-area-to-volume ratio, allowing for precise temperature control, which is crucial for organometallic reactions. acs.org

Scalability: Production can be easily scaled up by extending the operation time or by using larger reactors, a process demonstrated to be effective up to pilot-plant scale with throughputs of 13 L/h. acs.org

Consistency: Automated systems provide consistent product quality. acs.org

These continuous processes have been successfully applied to the formation of various organozinc halides and their subsequent use in coupling reactions like the Negishi, Reformatsky, and Saytzeff reactions, demonstrating their industrial relevance. acs.orgacs.org The ability to generate the organozinc reagent and immediately use it in a subsequent coupling step within a continuous flow setup is a significant advantage for industrial applications. acs.org

Mechanistic Principles and Reactivity Profiles of 2 Naphthylmethylzinc Bromide

Fundamental Organometallic Reactivity of Benzylic Zinc Species

Organozinc compounds, including benzylic species like 2-naphthylmethylzinc bromide, are distinguished from their more reactive organolithium or Grignard counterparts by the nature of the carbon-zinc bond. This bond possesses a more covalent character, which moderates the carbanion's nucleophilicity. organic-chemistry.org This reduced reactivity imparts a higher degree of functional group tolerance, allowing for its use in the synthesis of complex molecules bearing sensitive moieties such as esters, ketones, and nitriles without the need for extensive protecting group strategies. wikipedia.org

Benzylic zinc reagents are typically prepared via the direct oxidative insertion of zinc metal into the corresponding benzylic halide, in this case, 2-(bromomethyl)naphthalene. The reactivity of these species is nucleophilic, enabling them to participate in reactions such as addition to carbonyls and imines. However, their most prominent application lies in transmetalation to transition metal catalysts for cross-coupling reactions. organic-chemistry.org

Participation in Transition Metal-Catalyzed Cross-Coupling Reactions

This compound is an exemplary substrate for transition metal-catalyzed cross-coupling reactions, most notably the Negishi coupling. organic-chemistry.orgwikipedia.org This reaction forms a carbon-carbon bond between an organozinc reagent and an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.org Palladium catalysts are generally preferred due to their high efficiency, broad substrate scope, and excellent functional group tolerance. wikipedia.org The Negishi coupling is particularly powerful for constructing C(sp³)–C(sp²) bonds, a common motif in pharmaceuticals and complex natural products.

General reaction scheme for the Negishi coupling of this compound with an aryl halide.

Figure 1: General reaction scheme for the Negishi coupling of this compound with an aryl halide.

The mechanism of the palladium-catalyzed Negishi coupling is a well-established catalytic cycle involving three principal steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org This cycle begins with a catalytically active Pd(0) species which is regenerated at the end of each cycle.

Catalytic cycle of the Palladium-Catalyzed Negishi Coupling.

Figure 2: The catalytic cycle of the Palladium-Catalyzed Negishi Coupling, illustrating the sequential steps of oxidative addition, transmetalation, and reductive elimination.

The catalytic cycle commences with the oxidative addition of an organic electrophile, such as an aryl halide or triflate (Ar-X), to a coordinatively unsaturated Pd(0) complex. This step involves the cleavage of the carbon-halogen or carbon-oxygen bond of the electrophile and its addition to the palladium center. The process formally oxidizes the palladium from the Pd(0) to the Pd(II) state and increases its coordination number by two. The product of this step is a square planar arylpalladium(II) halide intermediate (Ar-Pd(II)-X).

Following oxidative addition, the transmetalation step occurs. In this stage, the organic group from the organozinc reagent (2-naphthylmethyl) is transferred to the palladium(II) center, displacing the halide or triflate group, which subsequently binds to the zinc, forming a zinc salt (ZnBrX). This exchange produces a diorganopalladium(II) intermediate, where both the aryl group from the electrophile and the 2-naphthylmethyl group are bound to the palladium.

This step is crucial as it brings the two coupling partners together on the same metal center. The rate and efficiency of transmetalation can be influenced by the solvent and the presence of salt additives. For the subsequent step to occur productively, the diorganopalladium(II) complex typically needs to adopt a cis-isomeric form, which may require isomerization from an initially formed trans-complex. wikipedia.org

The final step of the catalytic cycle is reductive elimination. In this concerted step, the two organic ligands (the aryl and 2-naphthylmethyl groups) on the cis-diorganopalladium(II) intermediate couple to form a new carbon-carbon bond. This process forms the final cross-coupled product, 1-aryl-2-methylnaphthalene, and simultaneously reduces the palladium center from Pd(II) back to the catalytically active Pd(0) state, allowing it to re-enter the catalytic cycle.

Reductive elimination is generally a rapid, irreversible, and thermodynamically favorable process, driven by the formation of a stable C-C bond. nih.gov The rate of this step can be influenced by the steric bulk and electronic properties of the ligands on the palladium and the organic fragments themselves. Studies on related arylpalladium benzyl (B1604629) complexes have shown that reductive elimination is faster from complexes with more sterically hindered alkyl groups and electron-withdrawing substituents on the aryl group. nih.gov

The choice of ligand (L) coordinated to the palladium center is critical for the success of the Negishi coupling. Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), play a multifaceted role by influencing the catalyst's stability, solubility, and reactivity. The steric and electronic properties of the ligand modulate the rates of the individual steps in the catalytic cycle.

Bulky, electron-rich ligands, such as the biarylphosphine ligands developed by Buchwald (e.g., SPhos, XPhos, CPhos), have been shown to be particularly effective. nih.govmit.edu They promote the formation of monoligated, highly reactive Pd(0) species that readily undergo oxidative addition. nih.gov Furthermore, they can accelerate the rate of reductive elimination relative to competing side reactions like β-hydride elimination, which is especially important when using organozinc reagents with β-hydrogens. nih.govmit.edu While this compound lacks β-hydrogens, the principles of ligand-accelerated reductive elimination remain crucial for efficient catalyst turnover.

The following table presents data from a comparative study on the Negishi coupling of a secondary alkylzinc reagent with an aryl bromide, illustrating the significant impact of ligand choice on product yield. Although not involving this compound directly, it demonstrates the performance differences between various state-of-the-art phosphine (B1218219) ligands in a related C(sp³)–C(sp²) coupling.

EntryLigandCoupling Partner 1Coupling Partner 2Yield (%)
1PPh₃isopropylzinc bromide2-bromoanisole<5
2SPhosisopropylzinc bromide2-bromoanisole81
3RuPhosisopropylzinc bromide2-bromoanisole85
4XPhosisopropylzinc bromide2-bromoanisole82
5CPhosisopropylzinc bromide2-bromoanisole94

Data sourced from a study by Han and Buchwald, demonstrating the superior performance of bulky biarylphosphine ligands over simple triphenylphosphine (B44618) in a representative Negishi coupling. nih.govmit.edu

For substrates where stereoselectivity is a factor, such as the coupling of racemic secondary benzylic halides, the design of chiral ligands is paramount for achieving high enantiomeric excess in the product. researchgate.net

Effects of Metal Additives and Co-catalysts (e.g., Zinc Halide Additives, Copper Salts)

The reactivity and stability of organozinc reagents, including this compound, are significantly influenced by the presence of metal additives and co-catalysts. These additives can affect the solubility of the organozinc species, the rate of its formation, and its subsequent participation in coupling reactions.

In the context of Negishi cross-coupling reactions, zinc halide (ZnX₂) byproducts are inevitably formed. These Lewis acidic species can form inhibitory intermetallic complexes with the active palladium or nickel catalyst, potentially slowing or halting the catalytic cycle. rsc.org The addition of lithium halides can mitigate this product inhibition by forming zincate complexes (e.g., Li[ZnX₃]), which are less Lewis acidic and less likely to interfere with the catalyst. rsc.org

Copper Salts as Co-catalysts: Copper salts, typically Cu(I) salts like copper(I) cyanide (CuCN) or copper(I) halides, are widely used as co-catalysts in reactions involving organozinc reagents. The addition of a copper salt leads to a transmetalation reaction, forming a more reactive organocopper species in situ. This strategy is particularly common in conjugate addition reactions and substitutions. While organozinc reagents themselves are moderately reactive, the corresponding organocopper reagents exhibit enhanced reactivity and unique selectivity profiles.

For instance, copper-catalyzed cross-coupling reactions of organozinc reagents with various electrophiles, such as alkyl bromides and alkynyl bromides, are well-established methods for C-C bond formation. researchgate.netorganic-chemistry.org These reactions often proceed under mild conditions and tolerate a wide range of functional groups, a hallmark of organozinc chemistry. researchgate.netsigmaaldrich.com The specific role of the copper catalyst is to facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination, which might be inefficient with the organozinc reagent alone.

Additive/Co-catalystPrimary EffectMechanistic RoleTypical Application
Lithium Chloride (LiCl)Accelerates reagent formationSolubilizes RZnX from the zinc surface; breaks up aggregates. nih.govnih.govnsf.govPreparation of organozinc reagents, Negishi coupling. wikipedia.org
Zinc Halides (ZnX₂)Potential inhibitionForms inhibitory M-Zn intermetallic species with the catalyst. rsc.orgByproduct in Negishi coupling.
Copper(I) Salts (e.g., CuCN, CuI)Enhances reactivity/selectivityTransmetalation to form more reactive organocopper species.Conjugate additions, cross-coupling reactions. researchgate.netnih.gov

Reactivity in Nucleophilic Addition and Ring-Opening Reactions (e.g., with Aziridines)

Organozinc reagents like this compound are effective carbon nucleophiles capable of participating in addition reactions to polarized π-systems and in ring-opening reactions of strained heterocycles. lscollege.ac.in

A significant application of this reactivity is the ring-opening of aziridines. researchgate.net Aziridines are three-membered nitrogen-containing heterocycles with considerable ring strain (approx. 27 kcal/mol), making them susceptible to nucleophilic attack. researchgate.netacs.org The reaction with an organometallic nucleophile results in the cleavage of a carbon-nitrogen bond, providing a stereospecific and regioselective route to β-functionalized amines, which are important structural motifs in biologically active molecules. acs.orgmdpi.com

The regioselectivity of the ring-opening is a critical aspect and is influenced by several factors, including the substituents on the aziridine (B145994) ring, the nature of the nucleophile, and the presence of a catalyst. mdpi.comnih.gov

With 2-alkyl substituted aziridines , nucleophilic attack typically occurs at the less sterically hindered carbon (C3), following an Sₙ2-type mechanism. researchgate.net

With 2-aryl or 2-vinyl substituted aziridines , the attack often favors the more substituted carbon (C2) due to the stabilization of partial positive charge development at the benzylic or allylic position in the transition state. researchgate.net

Transition metal catalysts, particularly those based on palladium, nickel, or copper, are often employed to facilitate these reactions. mdpi.com The catalyst can coordinate to the aziridine, activating it towards nucleophilic attack. The proposed mechanism often involves oxidative addition of the catalyst into a C-N bond of the aziridine, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the product and regenerate the catalyst. mdpi.com

Aziridine SubstrateTypical Site of Nucleophilic AttackControlling FactorsReaction Type
N-Activated, 2-Alkyl-AziridineLess substituted carbon (C3)Steric hindranceSₙ2-type nucleophilic ring-opening. mdpi.com
N-Activated, 2-Aryl-AziridineMore substituted carbon (C2)Electronic stabilization (benzylic position)Sₙ2-type with Sₙ1 character. researchgate.net
N-Activated, 2-Vinyl-AziridineMore substituted carbon (C2)Electronic stabilization (allylic position)Sₙ2' or Sₙ2-type ring-opening. mdpi.com

Comparative Mechanistic Insights with Other Organometallic Nucleophiles (e.g., Grignard, Organolithium, Organocopper Reagents)

The reactivity of this compound is best understood by comparing it with other common classes of organometallic reagents. Organozinc compounds occupy a valuable intermediate position in terms of reactivity.

Grignard (RMgX) and Organolithium (RLi) Reagents: These reagents are characterized by highly polar metal-carbon bonds, rendering the carbon atom strongly nucleophilic and basic. brainly.in While powerful, this high reactivity limits their functional group tolerance; they readily react with acidic protons (e.g., from alcohols, amines) and are incompatible with many electrophilic functional groups like esters and ketones in complex substrates. Organozinc reagents, in contrast, have a more covalent C-Zn bond. slideshare.net This results in lower basicity and nucleophilicity, which translates to significantly higher functional group tolerance. wikipedia.orgsigmaaldrich.com Esters, amides, and nitriles are often stable in the presence of organozinc reagents, allowing for more selective transformations on multifunctional molecules. wikipedia.org

Organocopper Reagents (R₂CuLi): Often prepared from organolithium or Grignard reagents, Gilman cuprates are soft nucleophiles that are particularly effective in 1,4-conjugate additions to α,β-unsaturated carbonyl compounds and in Sₙ2 reactions with alkyl halides. As mentioned, organozinc reagents can be converted to organocopper species in situ, combining the functional group tolerance of the organozinc precursor with the unique reactivity of the organocopper intermediate.

The mechanistic pathways also differ. Reactions with Grignard and organolithium reagents are often complex, involving aggregates and potentially single-electron transfer (SET) pathways. Organozinc reactions, particularly in palladium-catalyzed couplings, typically proceed through well-defined catalytic cycles of oxidative addition, transmetalation, and reductive elimination. nih.gov

Organometallic ReagentGeneral ReactivityBasicityFunctional Group TolerancePrimary Applications
Organolithium (RLi)Very HighVery StrongLowNucleophilic additions, metalation
Grignard (RMgX)HighStrongLow to ModerateNucleophilic additions to carbonyls
Organozinc (RZnX)ModerateModerateHighNegishi coupling, conjugate additions, cyclopropanations. wikipedia.orgslideshare.net
Organocopper (R₂CuLi)Moderate (Soft Nucleophile)WeakHigh1,4-Conjugate additions, Sₙ2 substitutions

Computational and Theoretical Studies on Reaction Pathways

Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of reactions involving organometallic reagents like this compound. uu.nl These theoretical studies provide detailed insights into reaction pathways, transition state structures, and the energetic profiles of catalytic cycles that are often difficult to probe experimentally.

For organozinc reagents, computational studies have been applied to several key areas:

Structure of the Reagent: Theoretical models help to understand the structure of organozinc reagents in solution, including the formation of aggregates and the coordinating effects of solvents and salt additives like LiCl. uu.nl

Negishi Cross-Coupling Mechanism: DFT calculations have been used extensively to model the elementary steps of the Negishi reaction. acs.org These studies can determine the activation barriers for oxidative addition, transmetalation, and reductive elimination. They have also shed light on the role of Pd-Zn interactions, showing that while such interactions can be detrimental in the oxidative addition step, they may be favorable for reductive elimination. researchgate.net Furthermore, computational work has explored how Lewis acidic ZnX₂ byproducts can interact with and inhibit the catalyst. rsc.org

Ring-Opening Reactions: The mechanism of transition metal-catalyzed ring-opening of aziridines has also been rationalized through DFT studies. mdpi.com These calculations help to explain the origins of regioselectivity by comparing the activation energies for competing pathways (i.e., attack at the more vs. less substituted carbon) and analyzing the interactions between the catalyst, the aziridine, and the incoming nucleophile. acs.org

Ligand Effects: Theoretical modeling is crucial for understanding how the electronic and steric properties of ligands on the transition metal catalyst influence the efficiency and selectivity of the reaction. rsc.orgresearchgate.net

By calculating the energies of intermediates and transition states, computational studies can predict the most likely reaction pathway and explain experimentally observed outcomes, guiding the rational design of new catalysts and reaction conditions. researchgate.net

Area of StudyComputational MethodKey Insights Provided
Negishi Coupling MechanismDFTActivation energies of elementary steps (OA, TM, RE), role of Pd-Zn cooperativity, ligand effects. acs.orgresearchgate.net
Effect of AdditivesDFT, Molecular DynamicsCoordination of solvent and LiCl, structure of zincate species, mechanism of byproduct inhibition. rsc.org
Aziridine Ring-OpeningDFTTransition state analysis, prediction of regioselectivity, catalyst-substrate interactions. acs.orgmdpi.com
Reagent StructureDFT, IRMPD SpectroscopyCoordination sphere of zinc, influence of protecting groups and ligands on stability. rsc.orgresearchgate.net

Advanced Synthetic Applications of 2 Naphthylmethylzinc Bromide

Construction of Complex Carbon-Carbon Frameworks

2-Naphthylmethylzinc bromide is a valuable reagent for the formation of carbon-carbon bonds, enabling the synthesis of a variety of important structural motifs. Its reactions, often mediated by transition metal catalysts, allow for the precise and controlled construction of biaryls, alkene derivatives, and heteroaromatic compounds.

Regioselective and Stereoselective Synthesis of Biaryls and Alkene Derivatives (e.g., (E)-Stilbenes)

The palladium-catalyzed cross-coupling reactions of this compound with aryl and vinyl halides are powerful methods for the synthesis of biaryls and alkene derivatives. These reactions can proceed with high degrees of regioselectivity and stereoselectivity, offering control over the final product's constitution and spatial arrangement.

A notable application of this methodology is the synthesis of stilbene (B7821643) derivatives. For instance, the reaction of this compound with 1,4-benzenedicarboxaldehyde in the presence of a palladium catalyst and a silylating agent selectively yields the (E)-stilbene derivative, (2,2′-[1,4-phenylenedi-(1E)-2,1-ethenediyl]bis[naphthalene]). The formation of the (E)-isomer is often favored thermodynamically, and the specifics of the reaction mechanism, including the nature of the catalyst and ligands, can further enhance this stereoselectivity.

Reactant 1Reactant 2CatalystProductStereoselectivity
This compound1,4-BenzenedicarboxaldehydePalladium catalyst(2,2′-[1,4-phenylenedi-(1E)-2,1-ethenediyl]bis[naphthalene])Predominantly (E)-isomer

Formation of Naphthylmethyl-Substituted Heteroaromatic Compounds (e.g., Pyridine (B92270) Derivatives)

The utility of this compound extends to the synthesis of heteroaromatic compounds bearing a naphthylmethyl substituent. These motifs are of interest in medicinal chemistry and materials science. Palladium-catalyzed cross-coupling reactions are again instrumental in forging the crucial carbon-carbon bond between the organozinc reagent and a halogenated heteroaromatic precursor.

An example of this application is the synthesis of 4-(5,6-dimethoxy-2-(naphthalen-2-ylmethyl)pyridin-3-yl)benzonitrile. This reaction involves the palladium-catalyzed coupling of this compound with 4-(2-bromo-5,6-dimethoxypyridin-3-yl)benzonitrile. The regioselectivity of this reaction is dictated by the position of the bromine atom on the pyridine ring, leading to the specific formation of the desired constitutional isomer.

Reactant 1Reactant 2CatalystProduct
This compound4-(2-Bromo-5,6-dimethoxypyridin-3-yl)benzonitrilePalladium catalyst4-(5,6-dimethoxy-2-(naphthalen-2-ylmethyl)pyridin-3-yl)benzonitrile

Asymmetric Synthesis Approaches Utilizing Chiral Catalysis

While specific examples detailing the use of this compound in asymmetric synthesis with chiral catalysts are not extensively documented in readily available literature, the general principles of asymmetric catalysis with organozinc reagents are well-established. Chiral ligands can be employed to create a chiral environment around the metal center of the catalyst. This chiral catalyst then directs the approach of the reactants, leading to the preferential formation of one enantiomer over the other. Given the reactivity of this compound in palladium-catalyzed reactions, it is plausible that the use of chiral phosphine (B1218219) ligands in such cross-coupling reactions could induce enantioselectivity in the formation of chiral biaryls or other asymmetric products. Further research in this area would be necessary to establish specific protocols and demonstrate the efficacy of this approach.

Utility in Complex Molecule Synthesis

The incorporation of the 2-naphthylmethyl moiety can be a key step in the synthesis of complex molecules with specific biological activities or pharmaceutical applications. This compound serves as a valuable building block in these synthetic endeavors.

Intermediates for Biologically Active Molecules

The naphthyl group is a structural component found in a variety of biologically active compounds. The ability to introduce the 2-naphthylmethyl group using this compound makes it a useful intermediate in the synthesis of such molecules. The pyridine derivative synthesized in section 4.1.2, for instance, could be a precursor to more complex molecules with potential biological activity, owing to the presence of both the naphthyl and cyano-substituted phenyl groups. The development of synthetic routes that utilize this compound can provide access to novel analogs of known biologically active compounds for structure-activity relationship studies.

Application in the Synthesis of Pharmaceutical Precursors (e.g., Influenza A Endonuclease Inhibitors)

The development of new antiviral agents is a critical area of pharmaceutical research. Influenza A endonuclease is a validated target for antiviral drugs. While a direct application of this compound in the synthesis of a known influenza A endonuclease inhibitor has not been explicitly reported in the available literature, its utility in constructing complex aromatic and heteroaromatic systems suggests its potential as a precursor in the synthesis of novel inhibitor candidates. The synthesis of substituted pyridine and biaryl structures, as demonstrated, provides a foundation for building molecules that could be designed to interact with the active site of the influenza A endonuclease. The strategic incorporation of the 2-naphthylmethyl group could be explored to enhance binding affinity and efficacy of potential inhibitors.

Contributions to Materials Science and Fine Chemical Synthesis

This compound has emerged as a significant reagent in advanced organic synthesis, particularly in the construction of complex molecular architectures tailored for materials science and fine chemicals. Its utility is primarily demonstrated in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, which facilitates the formation of carbon-carbon bonds with high precision and efficiency. chemicalbook.com This capability allows for the integration of the 2-naphthylmethyl group, a valuable chromophore and building block, into a variety of organic structures.

In the realm of fine chemical synthesis, the reagent provides a direct pathway to elaborate heterocyclic compounds. A notable application is the synthesis of highly substituted pyridine derivatives. sigmaaldrich.com For instance, it reacts with 4-(2-bromo-5,6-dimethoxypyridin-3-yl)benzonitrile in the presence of a palladium catalyst to yield 4-(5,6-dimethoxy-2-(naphthalen-2-ylmethyl)pyridin-3-yl)benzonitrile. sigmaaldrich.comchemicalbook.com This transformation highlights the reagent's ability to couple with halogenated heterocycles, which are common precursors in the synthesis of agrochemicals and pharmaceutical intermediates.

Synthesis of a Substituted Pyridine Derivative
ReactantReagentCatalystProduct
4-(2-bromo-5,6-dimethoxypyridin-3-yl)benzonitrileThis compoundPalladium (Pd) Catalyst4-(5,6-dimethoxy-2-(naphthalen-2-ylmethyl)pyridin-3-yl)benzonitrile

The contributions of this compound to materials science are centered on the synthesis of organic functional materials with specific photophysical properties. The naphthalene (B1677914) moiety is a well-known component in materials designed for organic light-emitting diodes (OLEDs) and other organic electronics due to its inherent fluorescence and charge-transport capabilities. crimsonpublishers.comrsc.org The reagent serves as a tool to incorporate this functional group into larger conjugated systems.

A key example is its use in the synthesis of stilbene derivatives. sigmaaldrich.com The reaction with 1,4-benzenedicarboxaldehyde, facilitated by a palladium catalyst and a silylating agent, produces (2,2′-[1,4-phenylenedi-(1E)-2,1-ethenediyl]bis[naphthalene]). chemicalbook.comsigmaaldrich.com Molecules containing both stilbene and naphthalene units are of significant interest for their potential application as emitters or charge-transporting materials in OLEDs. crimsonpublishers.comresearchgate.net The modular nature of this synthesis allows for the systematic design of materials with tailored electronic and optical characteristics.

Synthesis of a Naphthalene-Containing Stilbene Derivative
ReactantReagentCatalyst/AdditiveProduct
1,4-benzenedicarboxaldehydeThis compoundPalladium (Pd) Catalyst & Silylating Agent(2,2′-[1,4-phenylenedi-(1E)-2,1-ethenediyl]bis[naphthalene])

The utility of organozinc reagents like this compound extends to the broader field of functional materials, including the synthesis of liquid crystals and polymers where precise molecular structures are required to achieve desired bulk properties. beilstein-journals.orgmdpi.com The ability to introduce the rigid and aromatic naphthyl group is a valuable strategy in designing molecules with specific mesomorphic or conductive properties.

Future Directions and Emerging Research Avenues in 2 Naphthylmethylzinc Bromide Chemistry

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

A primary objective in the evolution of reactions involving 2-Naphthylmethylzinc bromide is the development of more sophisticated catalytic systems. Research is geared towards enhancing both the efficiency (yields, turnover numbers) and selectivity (chemo-, regio-, and stereoselectivity) of coupling reactions.

Palladium-Based Catalysts: Palladium remains a central metal for these transformations. wikipedia.org Future progress lies in the design of advanced ligands that can promote reactions under milder conditions and with lower catalyst loadings. For instance, the development of biaryldialkylphosphine ligands, such as CPhos, has been shown to effectively promote the Negishi coupling of secondary alkylzinc halides with a wide array of aryl bromides and even more challenging activated aryl chlorides. organic-chemistry.org These catalysts are adept at suppressing common side reactions like β-hydride elimination, which is crucial when dealing with alkylzinc reagents like this compound. organic-chemistry.org

Nickel-Based Catalysts: Nickel catalysts are emerging as a cost-effective and highly reactive alternative to palladium. wikipedia.org Systems like NiCl2•glyme/terpyridine have been developed for couplings involving secondary alkylzinc reagents. nih.gov A significant area of future research is the development of nickel catalysts for enantioselective cross-couplings. For benzylic bromides, which are structurally similar to the naphthylmethyl system, nickel catalysts paired with new chiral ligands, such as bidentate isoquinoline-oxazoline ligands, have enabled highly enantioselective stereoconvergent reactions with secondary alkylzinc reagents. nih.gov Applying these asymmetric methodologies to this compound is a promising avenue for synthesizing chiral molecules.

N-Heterocyclic Carbene (NHC) Ligands: NHC ligands represent another frontier. Pre-catalyst systems like Pd-PEPPSI-IPent have demonstrated high efficiency in alkyl-alkyl Negishi cross-couplings, offering robust and broadly applicable protocols that are tolerant of various functional groups. core.ac.uk The continued development of NHC ligands with tailored steric and electronic properties will likely lead to more active and versatile catalysts for transformations involving this compound.

Table 1: Comparison of Emerging Catalytic Systems for Secondary Organozinc Reagents
Catalyst SystemKey FeaturesPotential Application for this compoundReference
Palladium / Biarylphosphine Ligands (e.g., CPhos)High efficiency for coupling with aryl chlorides; suppresses β-hydride elimination.Improved yields and scope in Negishi couplings with challenging electrophiles. organic-chemistry.org
Nickel / Chiral Oxazoline LigandsEnables highly enantioselective, stereoconvergent cross-couplings.Synthesis of enantioenriched products from racemic starting materials. nih.gov
Palladium / NHC Ligands (e.g., Pd-PEPPSI)High stability and activity; broad functional group tolerance.Robust and reliable couplings for complex molecule synthesis. core.ac.uk

Exploration of Sustainable and Green Chemistry Methodologies in Organozinc Reactions

In line with the principles of green chemistry, a significant research thrust is the development of more environmentally benign methods for utilizing this compound. This involves reducing waste, avoiding hazardous solvents, and improving energy efficiency.

One promising approach is the use of alternative reaction media. While reactions with organozinc reagents are traditionally conducted in anhydrous ethereal solvents like tetrahydrofuran (B95107) (THF), recent developments have shown the feasibility of performing Negishi-type couplings in water. organic-chemistry.org This can be achieved by using nonionic amphiphiles that create micellar nanoreactors, allowing the reaction to proceed at room temperature without the need for prior formation of the organozinc reagent. organic-chemistry.org

Furthermore, the use of greener, bio-derived solvents such as 2-methyltetrahydrofuran (2-MeTHF) is being explored as a direct replacement for THF. beilstein-journals.org Research has shown that 2-MeTHF can be an effective solvent for the formation and subsequent reaction of organozinc bromides in multicomponent reactions. beilstein-journals.org The development of highly active catalysts, as discussed previously, also contributes to green chemistry by enabling lower catalyst loadings, which reduces metal waste.

Expanding Reactivity and Scope for Diverse Chemical Transformations

Future research will undoubtedly focus on expanding the synthetic utility of this compound beyond traditional cross-coupling reactions. The goal is to engage this reagent in a wider variety of chemical transformations to construct more complex molecular architectures.

Multicomponent Reactions: A key area of expansion is the use of this compound in multicomponent reactions. The organometallic Mannich reaction, for example, allows for the three-component coupling of an organozinc reagent, an amine, and an aldehyde to directly form α-branched amines. beilstein-journals.org The successful application of various alkylzinc bromides in this reaction suggests a clear path for using this compound to access complex amine structures in a single, atom-economical step. beilstein-journals.org

Coupling with Novel Electrophiles: While couplings with aryl and vinyl halides are common, research is pushing the boundaries to include a broader range of electrophilic partners. wikipedia.org This includes expanding the scope to less reactive aryl chlorides, pseudohalides like triflates, and propargylic electrophiles. organic-chemistry.orgnih.gov The development of secondary-secondary cross-couplings, a particularly challenging class of reactions, is a major goal that would significantly enhance the versatility of reagents like this compound. nih.govnih.gov

Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding

A fundamental understanding of the reaction mechanism is paramount for the rational design of improved catalysts and reaction protocols. Future research will increasingly rely on a synergy between advanced spectroscopic techniques and computational modeling to unravel the intricate details of reactions involving this compound.

The mechanism of the Negishi coupling involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.orgyoutube.com However, the specific nature of the transmetalating species and the factors that control side reactions are still areas of active investigation. core.ac.uk

Identifying Key Intermediates: Advanced spectroscopic methods can help identify key intermediates in the catalytic cycle. Mechanistic studies have pointed to the importance of higher-order zincate species, formed by the reaction of organozinc halides with salts like lithium chloride. core.ac.ukwikipedia.org These zincates are often more reactive in the transmetalation step. Probing the solution structure and reactivity of such species derived from this compound will be crucial.

Q & A

Q. What are the standard synthetic protocols for preparing 2-Naphthylmethylzinc bromide with high purity?

Methodological Answer: this compound is typically synthesized via transmetallation or direct insertion of zinc into a carbon-bromine bond. Key steps include:

  • Inert atmosphere : Use Schlenk lines or gloveboxes to prevent moisture/oxygen degradation .
  • Solvent selection : Tetrahydrofuran (THF) or diethyl ether is preferred for stabilizing organozinc intermediates .
  • Controlled reagent addition : Gradual addition of 2-naphthylmethyl bromide to activated zinc dust at 0–25°C ensures controlled reactivity .
  • Purity verification : Post-synthesis, analyze via GC-MS or titration to confirm absence of unreacted starting materials .

Q. What are the recommended handling and storage conditions to maintain the stability of this compound?

Methodological Answer:

  • Handling : Use flame-resistant gloves and self-contained breathing apparatus (SCBA) in well-ventilated fume hoods due to pyrophoric risks .
  • Storage : Store in amber glass bottles under inert gas (argon/nitrogen) at –20°C to prevent thermal decomposition .
  • Leak management : Neutralize spills with dry sand or inert adsorbents; avoid water to prevent exothermic reactions .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify structural integrity and ligand coordination .
  • X-ray Photoelectron Spectroscopy (XPS) : Confirms oxidation states of zinc and bromide .
  • Elemental Analysis : Quantifies carbon, hydrogen, and zinc content to assess purity .
  • Capillary Electrophoresis (CE) : Detects trace bromide ions from potential decomposition .

Q. What are common applications of this compound in organic synthesis?

Methodological Answer:

  • Cross-coupling reactions : Acts as a nucleophile in Negishi couplings with aryl halides to form biaryl structures .
  • Functional group transfers : Used to introduce naphthylmethyl groups into carbonyl compounds (e.g., ketones, aldehydes) .
  • Polymer synthesis : Serves as a monomer initiator in controlled radical polymerization .

Advanced Research Questions

Q. How can researchers investigate the reaction mechanisms involving this compound?

Methodological Answer:

  • Kinetic studies : Monitor reaction rates via in-situ FTIR or UV-Vis spectroscopy under varying temperatures .
  • Isotopic labeling : Use deuterated solvents (e.g., THF-d8_8) to trace proton transfer pathways in NMR .
  • Computational modeling : Density Functional Theory (DFT) calculates transition states and intermediates .

Q. What methodologies assess the stability of this compound under different conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Measures decomposition temperatures under controlled atmospheres .
  • Long-term stability tests : Store aliquots at –20°C, 4°C, and 25°C; analyze monthly via NMR/XPS to track degradation .
  • Humidity chambers : Expose samples to controlled humidity (e.g., 30–80% RH) to study hydrolysis kinetics .

Q. How to resolve contradictions in experimental data when using this compound?

Methodological Answer:

  • Method validation : Cross-check results using orthogonal techniques (e.g., compare GC-MS with 1^1H NMR integration) .
  • Error source analysis : Investigate solvent purity, moisture levels, and zinc activation protocols .
  • Collaborative replication : Share samples with independent labs to verify reproducibility .

Q. What experimental design approaches optimize reaction conditions for this compound?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, solvent ratio, catalyst loading) .
  • Response Surface Methodology (RSM) : Model interactions between parameters to maximize yield .
  • High-throughput screening : Test 96-well plate arrays with automated liquid handlers to identify optimal conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.